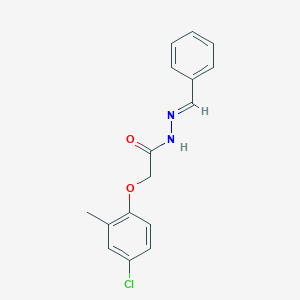
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide exerts its biological activities through the inhibition of enzymes such as acetylcholinesterase, tyrosinase, and β-glucuronidase. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and β-glucuronidase. In addition, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is its potential as a multifunctional molecule. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biological activities, making it a useful tool for studying different biological processes. However, one of the limitations of using N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. One potential direction is the development of more efficient synthesis methods for N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. Another potential direction is the study of the structure-activity relationship of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide to identify more potent derivatives. In addition, the use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide as a fluorescent probe for the detection of metal ions is an area that requires further investigation. Finally, the potential use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in the treatment of Alzheimer's disease and Parkinson's disease is an area that requires further investigation.
Conclusion
In conclusion, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been synthesized using different methods and has been extensively studied for its potential biological activities. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects and has potential as a multifunctional molecule. However, the use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is limited by its low solubility in water. There are several future directions for the study of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide, including the development of more efficient synthesis methods, the study of the structure-activity relationship, and the potential use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in the treatment of Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide can be synthesized using different methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The resulting compound is then reacted with benzaldehyde to form N-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. Other methods include the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine hydrate followed by the reaction with benzaldehyde.
Applications De Recherche Scientifique
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields. It has been studied as a potential anticancer agent, antifungal agent, and antimicrobial agent. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-9-14(17)7-8-15(12)21-11-16(20)19-18-10-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clé InChI |
IHIVATLPKMLSFQ-VCHYOVAHSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
